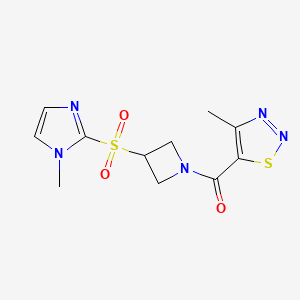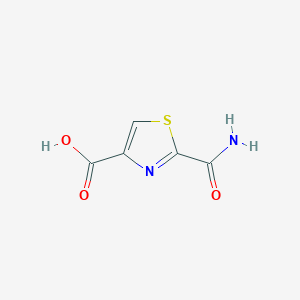![molecular formula C7H18ClN3O2S B2750686 [2-(4-Piperidyl)ethyl]sulfamide Hydrochloride CAS No. 1258327-80-8](/img/structure/B2750686.png)
[2-(4-Piperidyl)ethyl]sulfamide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(4-Piperidyl)ethyl]sulfamide Hydrochloride” is a chemical compound with the CAS Number: 1258327-80-8 . It has a molecular weight of 243.76 and its molecular formula is C7H18ClN3O2S .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H17N3O2S.ClH/c8-13(11,12)10-6-3-7-1-4-9-5-2-7;/h7,9-10H,1-6H2,(H2,8,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Sulfamide Derivatives in Medicinal Chemistry
The sulfamide group is a functional entity in medicinal chemistry, appreciated for its ability to form several electrostatic interactions with protein and other biological targets. The clinical application of a broad spectrum antibiotic containing a mono-substituted sulfamide highlights the group's utility. Sulfamide functionalities often serve as substitutes for sulfonamide, sulfamate, or urea functionalities due to their versatile and valuable properties. Although the sulfamide group is under-represented, its potential for future acceptance in medicinal chemistry is notable (Reitz, Smith, & Parker, 2009).
Sulfonamide Inhibitors
Sulfonamide compounds, closely related to sulfamides, have been an integral part of antibiotic therapy against bacterial infections and other microorganism-caused diseases. These compounds have seen extensive application across various therapeutic areas, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics. The diversity of sulfonamide applications across different conditions, such as cancer, glaucoma, and inflammation, underscores the broad utility of this class of compounds, suggesting that related sulfamide derivatives might offer similar wide-ranging applications (Gulcin & Taslimi, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
The primary target of [2-(4-Piperidyl)ethyl]sulfamide Hydrochloride is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial replication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound inhibits this reaction, thereby preventing the synthesis of folic acid .
Biochemical Pathways
By inhibiting the action of dihydropteroate synthetase, this compound disrupts the folic acid metabolism cycle . This disruption prevents the bacteria from replicating, as folic acid is essential for this process .
Result of Action
The result of the action of this compound is the inhibition of bacterial replication. By preventing the synthesis of folic acid, the compound stops the bacteria from multiplying .
Propiedades
IUPAC Name |
4-[2-(sulfamoylamino)ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2S.ClH/c8-13(11,12)10-6-3-7-1-4-9-5-2-7;/h7,9-10H,1-6H2,(H2,8,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBZZXIGTZKEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCNS(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258327-80-8 |
Source


|
| Record name | N-[2-(piperidin-4-yl)ethyl]aminosulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[1-[(2-Bromophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2750605.png)

![(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2750613.png)


![4-(2-fluorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2750617.png)
![ethyl 2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2750618.png)

![methyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2750620.png)

![(E)-4-(Dimethylamino)-N-[[1-(4-methylphenyl)pyrrolidin-2-yl]methyl]but-2-enamide](/img/structure/B2750622.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2750624.png)

![4-butyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2750626.png)
